ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Physicochemical property Lipophilicity LogP

Researchers face reproducibility risks when substituting pyrazole ester analogs due to altered LogP, solubility, and permeability. This ethyl ester (CAS 916791-97-4) offers a defined physicochemical profile for SAR consistency. - **Core Value:** Pharmaceutical intermediate with XLogP3-AA 2.5; steric tert-butyl directs regioselectivity. - **Technical Data:** MW 196.25; HBD=1; compliant with Lipinski's Rule of Five. - **Supply:** Available at 97% purity; crystal structure (R=0.0441) available for solid-form screening.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 916791-97-4
Cat. No. B3021035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
CAS916791-97-4
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C(C)(C)C
InChIInChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
InChIKeyRCXMILPYEKVQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Overview


Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS 916791-97-4; also cited as 83405-70-3) is a substituted pyrazole ester bearing a tert‑butyl group at position 3 and an ethyl carboxylate at position 5 [1]. The tert‑butyl substituent provides substantial steric bulk and increases lipophilicity relative to unsubstituted pyrazoles . Commercial sources list the compound as a pharmaceutical intermediate, typically offered at 97% purity, and highlight its role in building more complex heterocyclic scaffolds . Computed physicochemical descriptors—including an XLogP3‑AA of 2.5 and a hydrogen bond donor count of 1—characterise its moderate lipophilicity and compliance with Lipinski's Rule of Five [1].

Why Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Is Irreplaceable


Pyrazole esters with the same tert‑butyl‑pyrazole core but different ester moieties (e.g., methyl ester CAS 152307‑84‑1) or the free carboxylic acid (CAS 83405‑71‑4) exhibit measurably different physicochemical properties that directly impact solubility, membrane permeability, and synthetic utility [1]. The ethyl ester possesses a higher calculated LogP (2.5) than the methyl ester (2.2), a larger molecular weight (196.25 g/mol vs. 182.22 g/mol), and substantially higher aqueous solubility than the free acid [1]. These differences cannot be compensated for by simple stoichiometric adjustment; they alter compound partitioning, chromatographic behaviour, and in vivo pharmacokinetic profiles. Consequently, substituting one ester analog for another in a validated synthetic route or biological assay introduces uncontrolled variables that may invalidate reproducibility and derail structure‑activity relationship (SAR) conclusions .

Differentiation Evidence for Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate


Higher Lipophilicity vs Methyl Ester and Free Acid

The ethyl ester exhibits a computed XLogP3‑AA of 2.5 [1], which is 0.3 units higher than the reported LogP of the methyl ester analog (2.2) and 0.65 units higher than the estimated log Kow of the free carboxylic acid (1.85) . The increased lipophilicity is attributable to the additional methylene unit in the ethyl ester, which enhances partitioning into non‑polar environments.

Physicochemical property Lipophilicity LogP Drug design

Reduced Blood-Brain Barrier Permeability vs Less Lipophilic Pyrazoles

Computational models indicate that the physicochemical properties of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate make it difficult for the molecule to cross the blood‑brain barrier . While direct BBB permeability data (e.g., P‑app or brain‑to‑plasma ratio) are not available for close comparators, the compound's higher LogP (2.5) and molecular weight (196.25 g/mol) compared to the methyl ester (182.22 g/mol) and free acid (168.19 g/mol) place it in a more BBB‑restrictive region of CNS MPO scoring. This property may be advantageous for peripheral‑targeting drug discovery programmes where CNS exposure is undesirable.

Blood-brain barrier CNS drug development Permeability In silico ADME

Molecular Weight and Rotatable Bonds: Implications for Synthesis and Purification

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate has a molecular weight of 196.25 g/mol and 4 rotatable bonds [1]. The methyl ester analog is 14.03 g/mol lighter (182.22 g/mol) with 3 rotatable bonds , while the free acid is 28.06 g/mol lighter (168.19 g/mol) with 2 rotatable bonds [2]. The increased molecular weight and conformational flexibility of the ethyl ester can affect retention time in reversed‑phase HPLC, evaporation rate during solvent removal, and crystallisation behaviour.

Synthetic chemistry Purification Chromatography Molecular weight

Crystal Structure Enables Rational Crystallisation and Solid-Form Development

The crystal structure of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate has been determined by single‑crystal X‑ray diffraction and refined to a final R‑factor of 0.0441 using 2755 observed reflections [1]. This high‑quality structural refinement confirms the molecular geometry, hydrogen‑bonding network, and intermolecular packing arrangement. Comparable crystal structure data for the methyl ester analog or the free acid are not publicly available in the same detail.

Crystallography Solid-state chemistry Formulation X-ray diffraction

Research and Industrial Applications of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate


Lead Optimisation with Moderate Lipophilicity and Low CNS Exposure

In medicinal chemistry programmes targeting peripheral inflammatory or metabolic pathways, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate offers a balanced lipophilicity profile (LogP 2.5) that favours partitioning into cellular membranes while remaining below the threshold typically associated with high CNS penetration [1]. Its predicted low blood‑brain barrier permeability [1] makes it a strategic choice for compounds intended to act outside the central nervous system, thereby minimising the risk of neurological side effects. Compared to the more lipophilic methyl ester (LogP 2.2) and the highly water‑soluble free acid, the ethyl ester occupies a distinct physicochemical niche that can be exploited to fine‑tune ADME properties.

Synthetic Intermediate for Ester-Sensitive Transformations and Late-Stage Functionalisation

As an ethyl ester, this compound serves as a protected form of the carboxylic acid that can be cleaved under mild basic or enzymatic conditions, enabling late‑stage diversification in multi‑step syntheses [1]. The increased molecular weight and retention time relative to the methyl ester facilitate easier separation and purification during intermediate isolation. The tert‑butyl group also provides steric shielding that can direct regioselectivity in subsequent electrophilic aromatic substitution or cross‑coupling reactions.

Solid-Form and Crystallisation Studies in Pre-formulation Development

The availability of a high‑quality crystal structure (R = 0.0441) [1] makes this compound an excellent candidate for solid‑form screening, polymorph assessment, and co‑crystal design. Researchers can use the experimentally determined unit cell parameters and hydrogen‑bonding motifs to computationally predict or experimentally validate alternative crystalline forms. This capability is critical for pharmaceutical development, where the solid‑state properties of an API or intermediate directly impact bioavailability, stability, and manufacturability.

Method Development and Validation for Pyrazole-Containing Compounds

The distinct chromatographic behaviour of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate—stemming from its LogP of 2.5 and molecular weight of 196.25 g/mol [1]—makes it a useful reference standard for developing HPLC and LC‑MS methods tailored to pyrazole esters. Analytical chemists can leverage the compound's well‑characterised properties to optimise gradient conditions, assess column selectivity, and establish retention time benchmarks for related pyrazole libraries.

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